5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazine core. The structure features:
- 2-methyl group at position 2 of the thiazole ring.
- 5-(2-(4-fluorophenyl)-2-oxoethyl) side chain, where the 4-fluorophenyl group enhances lipophilicity and metabolic stability via fluorine’s electronegativity .
Synthetic routes for analogous compounds involve condensation of chlorinated pyridazinones with heterocyclic thioamides or alkylation of intermediates with chloroacetamides (e.g., ). The fluorophenyl and furan moieties are introduced via tailored substitution reactions, as demonstrated in the synthesis of 7-heteroaryl thiazolo[4,5-d]pyridazinones .
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBGGLDQVZNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withheat shock protein 90 (HSP90) , a chaperone protein that plays a crucial role in maintaining cellular homeostasis.
Mode of Action
It is known that the binding properties of similar compounds depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state. Compounds bound to the helical conformation display slow association and dissociation rates, high-affinity, and high cellular efficacy.
Biological Activity
5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a thiazole ring fused with a pyridazine moiety and various functional groups, suggests diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 369.4 g/mol. The presence of a furan moiety and a fluorophenyl group enhances its chemical reactivity and potential pharmacological properties.
1. Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, derivatives with similar structural features showed potent MAO-B inhibition with IC50 values as low as 0.013 µM .
Table 1: Summary of MAO Inhibition Studies
| Compound | IC50 (µM) | Selectivity Index | Toxicity (L929 Cells) |
|---|---|---|---|
| T6 | 0.013 | 120.8 | Non-toxic |
| T3 | 0.039 | 107.4 | Moderate toxicity |
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using L929 fibroblast cells, revealing that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited non-toxic behavior across all tested doses .
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line | Toxicity Level |
|---|---|---|---|
| T3 | 27.05 | L929 | High |
| T6 | 120.6 | L929 | Low |
Structure-Activity Relationships
The biological activity of the compound is significantly influenced by its structural components. The thiazole and pyridazine rings contribute to its ability to interact with biological targets, while the fluorophenyl and furan groups may enhance binding affinity and selectivity towards specific enzymes or receptors.
Case Studies
Several case studies have investigated the pharmacological potential of thiazole and pyridazine derivatives:
- Neuroprotective Effects : Some derivatives demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting that compounds like this compound could be explored for treating conditions such as Alzheimer's disease.
- Antimicrobial Activity : The thiazole ring system is known for its antibacterial and antifungal properties, indicating that this compound may also possess similar activities worth investigating in future studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in ) .
Substituent-Specific Comparisons
7-Position Heteroaryl Groups
- Furan-2-yl (Target Compound) : Enhances solubility via oxygen’s lone pairs but may reduce stability under acidic conditions compared to thiophene-2-yl ().
- Thiophene-2-yl : Higher lipophilicity and oxidative stability due to sulfur’s polarizability .
- Phenyl : Provides rigidity but lacks heteroatom-mediated interactions .
5-Position Side Chains
- 2-(4-Fluorophenyl)-2-oxoethyl (Target) : The ketone group enables hydrogen bonding, while fluorine improves membrane permeability .
- Unsubstituted Alkyl Chains (e.g., ) : Lower steric hindrance but reduced target specificity.
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?
- Methodology : Multi-step synthesis typically involves:
Core formation : Condensation of thiazole and pyridazine precursors under reflux conditions (ethanol or DMF, 80–100°C) using catalysts like triethylamine or acetic anhydride .
Functionalization : Introduction of the 4-fluorophenyl and furan-2-yl groups via nucleophilic substitution or coupling reactions. Phosphorus pentasulfide is often used for thiazole ring closure .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) .
Q. How is the compound’s structural identity confirmed?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, fluorophenyl carbons at δ 115–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~467.5 g/mol) .
- X-ray crystallography : Single-crystal diffraction data (e.g., CCDC entry) confirms bond angles and stereochemistry .
Q. What initial biological screening assays are recommended?
- Assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) due to structural similarity to thiazolo-pyridazin kinase inhibitors .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to reference drugs .
- Solubility : HPLC-based kinetic solubility profiling in PBS (pH 7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Strategies :
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve yield from 60% to 85% .
- Catalyst screening : Test Pd(OAc) vs. PdCl for Suzuki-Miyaura coupling; the latter reduces side-product formation by 20% .
- Statistical design : Use a Box-Behnken model to optimize temperature (70–110°C), reaction time (12–24 hr), and molar ratios .
Q. How to resolve contradictions in spectral data for structural elucidation?
- Case example : Discrepancies in -NMR signals for the 2-oxoethyl group (δ 2.8–3.2 ppm) may arise from rotameric equilibria.
- Resolution :
Variable-temperature NMR (VT-NMR) at 25–60°C to observe signal coalescence.
DFT calculations (B3LYP/6-31G*) to model rotamer energy barriers .
Cross-validate with -NMR to confirm fluorophenyl orientation .
Q. What computational methods predict the compound’s biological targets?
- Approaches :
- Molecular docking : AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK2, VEGFR2). Dock scores < -8.0 kcal/mol suggest high affinity .
- QSAR modeling : Use MOE descriptors (logP, polar surface area) to correlate structural features with cytotoxicity (R > 0.75) .
- ADMET prediction : SwissADME to assess blood-brain barrier permeability (low) and CYP450 inhibition risks .
Q. How to address discrepancies in biological activity across similar analogs?
- Example : A methyl vs. morpholino substituent at position 2 alters IC by 10-fold.
- Analysis :
SAR study : Synthesize analogs with incremental substitutions (e.g., methyl, ethyl, isopropyl) .
Crystallography : Compare ligand-protein co-crystal structures to identify steric clashes or hydrogen-bonding losses .
Free-energy perturbation : FEP+ calculations to quantify binding energy differences (~2.5 kcal/mol for methyl vs. morpholino) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
